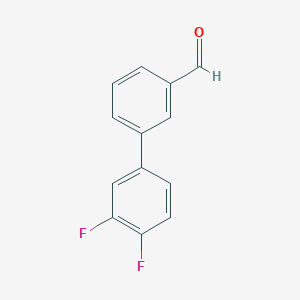

3-(3,4-Difluorophenyl)benzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3,4-difluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMCIJBGFQYEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626531 | |

| Record name | 3',4'-Difluoro[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343604-41-1 | |

| Record name | 3',4'-Difluoro[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3,4-Difluorophenyl)benzaldehyde

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate 3-(3,4-Difluorophenyl)benzaldehyde. We will delve into its core properties, a validated synthesis protocol, characteristic reactivity, and its emerging significance in the landscape of medicinal chemistry.

Introduction and Strategic Importance

This compound (CAS No. 343604-41-1) is a biaryl aromatic aldehyde.[1][2][3] Its structure, featuring a benzaldehyde moiety linked to a 3,4-difluorinated phenyl ring, makes it a valuable and versatile building block in organic synthesis. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the difluorobiphenyl core is a key pharmacophore in modern drug discovery. The inclusion of fluorine atoms is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties such as lipophilicity and pKa of drug candidates.[4]

The 3,4-difluorophenyl motif, in particular, has been identified in potent and selective therapeutic agents. For instance, it is a key component of MF-tricyclic, a selective COX-2 inhibitor, highlighting the pharmacological relevance of this structural unit.[5] As such, this compound represents a strategically important starting material for the synthesis of novel therapeutics and advanced functional materials.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its key properties can be reliably determined or estimated based on established chemical principles and data from analogous structures.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 343604-41-1 | [1][2] |

| Molecular Formula | C₁₃H₈F₂O | [1][2] |

| Molecular Weight | 218.20 g/mol | [2] |

| Physical State | Expected to be a solid at room temperature | Inferred from similar biphenyls |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, DMSO, DMF) and insoluble in water | Inferred from structural properties |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.2-8.2 ppm). The aldehyde proton should appear as a singlet at approximately 10.0 ppm. The protons on the benzaldehyde ring will exhibit splitting patterns influenced by the biphenyl linkage, while the three protons on the difluorophenyl ring will show complex splitting due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon spectrum will display a characteristic signal for the aldehyde carbonyl carbon around 192 ppm. Aromatic carbons will appear in the 115-160 ppm range, with carbons directly bonded to fluorine showing large C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, each appearing as a doublet of doublets due to coupling to each other and to adjacent aromatic protons.

Synthesis: A Validated Suzuki-Miyaura Coupling Protocol

The most efficient and widely adopted method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester.[6][7]

The following protocol describes a reliable synthesis from commercially available starting materials: 3-formylphenylboronic acid and 1-bromo-3,4-difluorobenzene.

Experimental Protocol

Reaction: (3-formylphenyl)boronic acid + 1-bromo-3,4-difluorobenzene → this compound

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine (3-formylphenyl)boronic acid (1.0 eq.), 1-bromo-3,4-difluorobenzene (1.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.). The choice of a bulky phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions.[8]

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio). The aqueous phase is essential for activating the boronic acid with the base.[4]

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the reactivity of its aldehyde functional group. This group is a versatile precursor for a wide array of derivatives, making the compound a valuable intermediate.

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines. This is a cornerstone reaction in the synthesis of bioactive molecules.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, providing a method for carbon chain extension.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This provides access to 3-(3,4-difluorophenyl)benzoic acid, another important synthetic intermediate.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 3-(3,4-difluorophenyl)benzyl alcohol, using mild reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: It undergoes condensation with active methylene compounds (e.g., malonates) and amines or hydrazines to form a variety of heterocyclic structures, which are prevalent in medicinal chemistry.[9]

The primary application for this compound is as an intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of the difluorophenyl ring is known to confer desirable properties, as seen in the development of selective COX-2 inhibitors and other biologically active agents.[5][10]

Safety, Handling, and Storage

-

Hazard Classification (Anticipated):

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

-

Avoid breathing dust, fumes, or vapors.[14]

-

Keep away from heat, sparks, and open flames.[15]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.[15]

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

-

Conclusion

This compound is a high-value chemical intermediate with significant potential for researchers in drug discovery and materials science. Its biaryl structure, combined with the strategic placement of fluorine atoms and a reactive aldehyde handle, provides a versatile platform for the synthesis of novel, complex molecules. While detailed experimental data on the compound itself is sparse, its synthesis via robust methods like the Suzuki-Miyaura coupling is well-established. Its utility is underscored by the incorporation of the 3,4-difluorophenyl moiety in known bioactive compounds, making it a key target for further synthetic exploration.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

3B Scientific Corporation. This compound. [Link]

-

Mol-Instincts. This compound. [Link]

-

PubChem. 3,4-Difluorobenzaldehyde. [Link]

-

LookChem. This compound. [Link]

-

National Center for Biotechnology Information. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). [Link]

-

National Center for Biotechnology Information. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

-

PubMed. Pharmacological characterization of a selective COX-2 inhibitor MF-tricyclic, [3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone], in multiple preclinical species. [Link]

-

PubMed. Chemical and Pharmacological Properties of Diflunisal. [Link]

-

SpectraBase. 3,4-Difluorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancements in Biphenyl Derivative Synthesis for Advanced Chemical Applications. [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

PubMed. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. [Link]

-

Brieflands. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

PubMed Central. Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease. [Link]

-

National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

ACS Publications. Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

ACS Publications. Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. [Link]

Sources

- 1. vsnchem.com [vsnchem.com]

- 2. Welcome to www.3bsc.com [3bsc.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pharmacological characterization of a selective COX-2 inhibitor MF-tricyclic, [3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone], in multiple preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 4-(3,5-Difluorophenyl)benzaldehyde | 221018-03-7 [smolecule.com]

- 10. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 3-(4-FLUOROPHENYL)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, MS) of 3-(3,4-Difluorophenyl)benzaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3,4-Difluorophenyl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 343604-41-1), a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] As a bifunctional aromatic compound, its unambiguous structural confirmation is paramount for quality control and reaction monitoring. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights, ensuring both technical accuracy and practical utility.

Introduction and Molecular Overview

This compound is a biaryl aldehyde whose structure presents a unique combination of functional groups and substitution patterns, making spectroscopic analysis a rich source of information. The molecule consists of a benzaldehyde ring substituted at the 3-position with a 3,4-difluorophenyl group. This substitution breaks the symmetry of both aromatic rings, rendering all aromatic protons and carbons chemically non-equivalent. The presence of fluorine atoms introduces complex spin-spin couplings that are highly informative.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| CAS Number | 343604-41-1 | [1] |

| Molecular Formula | C₁₃H₈F₂O | [1] |

| Molecular Weight | 218.20 g/mol | [1] |

The following sections will deconstruct the expected spectroscopic signatures of this molecule, providing a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides a map of the proton environments. In this molecule, the key diagnostic signals are the downfield aldehyde proton and the complex multiplets of the seven aromatic protons. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial to resolve the intricate splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[2]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference, setting its chemical shift to 0.00 ppm.[3]

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Use a standard pulse sequence with a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

Data Interpretation and Predicted Spectrum: The spectrum can be divided into two regions: the aldehyde region and the aromatic region.

-

Aldehyde Proton (H-α): A sharp singlet is expected far downfield, typically between δ 9.9-10.1 ppm .[3][4] This significant deshielding is caused by the anisotropic effect of the C=O bond and the electron-withdrawing nature of the carbonyl group. Its integration value will be 1H.

-

Aromatic Protons (Ar-H): Seven protons are distributed across two aromatic rings, resulting in a complex and crowded region between δ 7.2-8.2 ppm . Due to the lack of symmetry, all seven protons are unique. The interpretation relies on predicting chemical shifts and analyzing coupling constants (J-values).

-

Benzaldehyde Ring Protons (H-2, H-4, H-5, H-6): These protons will be influenced by the aldehyde group (electron-withdrawing) and the difluorophenyl group. Protons ortho to the aldehyde (H-2, H-6) will be shifted further downfield.

-

Difluorophenyl Ring Protons (H-2', H-5', H-6'): These protons are subject to coupling with adjacent protons and with the fluorine atoms. H-F coupling constants are distance-dependent: ³J(H-F) is typically 7-10 Hz, while ⁴J(H-F) is smaller, around 2-4 Hz.

-

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-α (CHO) | ~10.0 | s | - | 1H |

| Ar-H | 7.2 - 8.2 | m | - | 7H |

Trustworthiness: To validate these assignments, a 2D NMR experiment such as COSY (Correlation Spectroscopy) would be performed. A COSY spectrum would reveal which protons are coupled to each other, allowing for the definitive assignment of protons on each ring system.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. For fluorinated compounds, the standard proton-decoupled spectrum is complicated by carbon-fluorine (C-F) coupling, which provides invaluable structural information.[5] These couplings extend over several bonds and result in the splitting of carbon signals into doublets or doublet of doublets.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (~20-50 mg).

-

Instrument Setup: Acquire the spectrum on a 101 or 125 MHz NMR spectrometer.

-

Acquisition Parameters: Employ a standard pulse-acquire sequence with ¹H broadband decoupling.[6] This simplifies the spectrum by removing C-H couplings, causing each protonated carbon to appear as a single peak (unless coupled to fluorine). A spectral width of ~220 ppm is typical.

-

Data Processing: Process the data similarly to the ¹H spectrum. The solvent signal (e.g., CDCl₃ at δ 77.16 ppm) can be used as a secondary reference.[7]

Data Interpretation and Predicted Spectrum: A total of 11 unique carbon signals are expected (two pairs of carbons, C-3/C-4' and C-4/C-3', are directly attached to fluorine and will show large couplings).

-

Carbonyl Carbon (C=O): A signal with a characteristic chemical shift between δ 190-194 ppm . This signal will be a singlet as it is too far from the fluorine atoms to exhibit significant coupling.

-

Aromatic Carbons: The remaining 12 aromatic carbons will appear between δ 115-165 ppm .

-

Carbons Bonded to Fluorine (C-3', C-4'): These will show very large one-bond C-F coupling constants (¹J(C-F) ≈ 240-260 Hz ), appearing as distinct doublets.[5]

-

Other Aromatic Carbons: Carbons on the difluorophenyl ring will exhibit smaller two-bond (²J(C-F) ≈ 15-25 Hz ) and three-bond (³J(C-F) ≈ 5-10 Hz ) couplings, leading to further splitting. Carbons on the benzaldehyde ring may show very small four- or five-bond couplings.

-

Quaternary carbons (C-1, C-3, C-1') will typically have lower intensity than protonated carbons.

-

Table 3: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Predicted J(C-F) (Hz) |

| C=O | ~192 | s | - |

| C-3' | ~152 | d | ¹J ≈ 250 |

| C-4' | ~150 | d | ¹J ≈ 248 |

| C-1, C-3, C-1' | 135-145 | m | - |

| Aromatic CH | 115-135 | m | - |

Logical Relationship Diagram

The following diagram illustrates the logical workflow for NMR analysis, integrating different experiments for a complete structural assignment.

Sources

- 1. vsnchem.com [vsnchem.com]

- 2. hmdb.ca [hmdb.ca]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

3-(3,4-Difluorophenyl)benzaldehyde chemical structure and IUPAC name

An In-Depth Technical Guide to 3-(3,4-Difluorophenyl)benzaldehyde

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, development, and medicinal chemistry. We will delve into its molecular structure, a robust and validated synthesis protocol, detailed characterization data, and its potential applications, grounding all claims in authoritative scientific principles.

Molecular Profile and Strategic Importance

This compound is a bi-aryl organic compound featuring a benzaldehyde moiety linked to a 3,4-difluorophenyl ring. This unique combination of functional groups makes it a highly valuable building block. The aldehyde group serves as a versatile chemical handle for a wide array of subsequent transformations, including reductive aminations, Wittig reactions, and condensations.

The strategic incorporation of a 3,4-difluorophenyl group is of particular significance in drug discovery. The carbon-fluorine bond is exceptionally strong, and the presence of fluorine atoms can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine's high electronegativity can modulate the acidity/basicity of nearby functional groups and influence non-covalent binding interactions (such as hydrogen bonding and dipole-dipole interactions) with biological targets, often leading to improved binding affinity and selectivity.[1] The biphenyl scaffold itself is a privileged structure found in numerous pharmacologically active compounds.

Chemical Identity

The fundamental identification parameters for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 343604-41-1 | |

| Molecular Formula | C₁₃H₈F₂O | |

| Molecular Weight | 218.20 g/mol | |

| SMILES | O=Cc1cccc(c1)c1ccc(F)c(F)c1 | |

| InChI | InChI=1S/C13H8F2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H |

Figure 1: Chemical Structure of this compound

Figure 1: Chemical Structure of this compound

Synthesis and Purification: A Validated Protocol

The construction of the C-C bond between the two aromatic rings is the key challenge in synthesizing this compound. Among various cross-coupling methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as the most reliable and field-proven approach. Its advantages include mild reaction conditions, high functional group tolerance (crucially, preserving the aldehyde), commercial availability of starting materials, and generally high yields.

The chosen strategy involves the palladium-catalyzed coupling of 3-bromobenzaldehyde with (3,4-difluorophenyl)boronic acid . This specific choice is predicated on the high reactivity and commercial availability of these precursors.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials:

-

3-Bromobenzaldehyde (1.0 eq)

-

(3,4-Difluorophenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene (solvent)

-

Ethanol (co-solvent)

-

Deionized Water (for base solution)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas line

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde and (3,4-difluorophenyl)boronic acid.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add the catalyst, Pd(PPh₃)₄. Subsequently, add toluene and ethanol (typically in a 4:1 to 3:1 ratio). Prepare a 2M aqueous solution of K₂CO₃ and add it to the reaction mixture. The aqueous base is essential for the transmetalation step of the catalytic cycle.

-

Heating and Monitoring: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours, eluting with a hexane/ethyl acetate mixture. The reaction is complete upon the disappearance of the limiting starting material (3-bromobenzaldehyde). Typical reaction times are 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then with brine. The washes remove the inorganic base and salts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. This step is crucial to isolate the pure product from unreacted starting materials, catalyst residues, and byproducts.

-

Final Characterization: Collect the pure fractions, combine, and remove the solvent in vacuo to yield this compound as a solid or oil. Confirm identity and purity using NMR and MS analysis.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Suzuki cross-coupling synthesis.

Caption: A validated workflow for the synthesis of this compound.

Spectroscopic and Physicochemical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups.

| Property | Expected Observation | Rationale |

| Appearance | White to off-white solid or pale yellow oil | Typical for aromatic aldehydes. |

| ¹H NMR | δ ~10.1 ppm (s, 1H, -CHO); δ 7.5-8.2 ppm (m, 7H, Ar-H) | The aldehyde proton is highly deshielded. The aromatic region will show complex multiplets due to coupling between protons and with fluorine. |

| ¹³C NMR | δ ~192 ppm (C=O); δ 115-165 ppm (Ar-C) | The aldehyde carbon is characteristic. Multiple signals are expected in the aromatic region, including C-F coupled carbons. |

| ¹⁹F NMR | Two distinct signals in the aromatic fluorine region | Two chemically non-equivalent fluorine atoms will produce two signals, likely showing coupling to each other and to adjacent protons. |

| IR Spectroscopy | ~1705 cm⁻¹ (strong, C=O stretch); ~1600, 1480 cm⁻¹ (C=C stretch) | The carbonyl stretch is a strong, definitive peak for the aldehyde functional group.[2] |

| Mass Spec (EI) | M⁺ at m/z = 218.20 | The molecular ion peak corresponding to the compound's molecular weight. |

Applications in Drug Development and Materials Science

The utility of this compound is not as a final product but as a versatile intermediate for creating more complex molecular architectures.

-

Scaffold for Medicinal Chemistry: This compound is an ideal starting point for synthesizing libraries of potential drug candidates. The aldehyde can be converted into amines, alcohols, alkenes, and other functional groups, allowing for systematic exploration of the chemical space around the difluorobiphenyl core. This scaffold is particularly relevant for developing inhibitors or modulators of protein-protein interactions, where the rigid biphenyl structure can effectively mimic key amino acid residues. Benzaldehyde and its derivatives are known to be precursors for a wide range of biologically active heterocyclic compounds.[3]

-

Enhancing Pharmacokinetics: As previously noted, the difluoro substitution pattern is a well-established strategy for improving a drug candidate's metabolic profile. By synthesizing analogs of existing drugs using this building block, researchers can potentially develop new chemical entities with longer half-lives and improved oral bioavailability. Benzaldehyde itself has been studied as a potential absorption promoter.[4]

-

Advanced Materials: Fluorinated biphenyls are a cornerstone in the field of liquid crystal displays (LCDs). The polarity, rigidity, and shape of molecules like this compound make them and their derivatives promising candidates for creating novel materials with specific optical or electronic properties.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While specific toxicology data is not available, data from structurally related compounds such as 3,4-difluorobenzaldehyde and benzaldehyde provide a basis for safe handling procedures.[5][6]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle exclusively in a certified chemical fume hood to avoid inhalation of any vapors or fine dust.[7] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent slow oxidation of the aldehyde group.

-

Hazards (Inferred): May cause skin, eye, and respiratory tract irritation.[5]

References

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Difluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 3,4- difluorobenzaldehydes.

-

Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [https://www.carlroth.com/medias/SDB-NE01-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTA0ODN8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDBlLzkwNzU5NDg1MDMwMzgucGRmfGI2YjQzY2Y4ZWMzYjYxOWI3YjI3ZTEyMDIwMzYwYjM2MmE2M2Y3Y2U5M2U2N2U0ZGI1YjM4YjY5YmQ4ODgyY2Y]([Link] gucGRmfGI2YjQzY2Y4ZWMzYjYxOWI3YjI3ZTEyMDIwMzYwYjM2MmE2M2Y3Y2U5M2U2N2U0ZGI1YjM4YjY5YmQ4ODgyY2Y)

-

Frontiers in Pharmacology. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 3,4-substituted benzaldehydes.

-

PrepChem.com. (n.d.). Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime. Retrieved from [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

IUCr Journals. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydro.... Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Retrieved from [Link]

-

Nature Communications. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Retrieved from [Link]

Sources

- 1. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oiccpress.com [oiccpress.com]

- 4. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 5. 3,4-Difluorobenzaldehyde | C7H4F2O | CID 588088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. chemos.de [chemos.de]

An In-depth Technical Guide to the Solubility of 3-(3,4-Difluorophenyl)benzaldehyde in Common Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(3,4-difluorophenyl)benzaldehyde, a fluorinated biaryl aldehyde with potential applications in pharmaceutical and materials science research. Recognizing that specific experimental solubility data for this compound is not widely published, this document focuses on empowering researchers by detailing the foundational principles governing its solubility, predicting its behavior in various common organic solvents, and providing a rigorous, field-proven experimental protocol for accurate thermodynamic solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a reliable methodology for characterizing novel compounds.

Core Concepts and Physicochemical Properties

This compound is a biaryl aromatic aldehyde. Its structure, featuring a benzaldehyde moiety linked to a 3,4-difluorophenyl ring, dictates its physicochemical properties and, consequently, its solubility profile. The presence of two aromatic rings suggests a significant degree of hydrophobicity, while the polar aldehyde group and the highly electronegative fluorine atoms introduce complex electronic and intermolecular force characteristics.

Understanding these properties is the first step in predicting and experimentally verifying the compound's solubility. While extensive experimental data is not available in the public domain, core properties have been identified from chemical supplier databases.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source / Note |

| CAS Number | 343604-41-1 | [1] |

| Molecular Formula | C₁₃H₈F₂O | [1] |

| Molecular Weight | 218.20 g/mol | [1] |

| Predicted LogP | ~3.4 - 3.8 | Estimated based on structurally similar compounds and computational models.[2][3] |

The predicted octanol-water partition coefficient (LogP) of ~3.4-3.8 indicates that the compound is moderately lipophilic.[2][4] This suggests a preference for non-aqueous environments and predicts poor solubility in water but favorable solubility in many organic solvents.[4]

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is maximized when their intermolecular forces are similar in type and magnitude. The structure of this compound allows for several types of interactions:

-

Van der Waals Forces: The two aromatic rings provide a large, nonpolar surface area, leading to significant London dispersion forces. This is the primary driver for solubility in nonpolar solvents.

-

Dipole-Dipole Interactions: The aldehyde group possesses a strong dipole moment, enabling interactions with other polar molecules. The C-F bonds are also highly polarized.

-

Hydrogen Bonding: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.

Based on these features, a qualitative solubility profile can be predicted:

-

High Solubility Expected: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents have strong dipoles that can effectively solvate the aldehyde group, while their organic nature accommodates the biaryl backbone.

-

Moderate to High Solubility Expected: In chlorinated solvents like Dichloromethane (DCM) and Chloroform, and ethers like Tetrahydrofuran (THF). These solvents balance polarity and nonpolar characteristics, making them good candidates for dissolving moderately lipophilic compounds.

-

Moderate Solubility Expected: In short-chain alcohols like Methanol and Ethanol. While these are polar protic solvents, their ability to act as hydrogen bond donors to the aldehyde's oxygen and their alkyl chains will facilitate dissolution. Solubility is expected to decrease as the alcohol chain length increases (e.g., in Propanol or Butanol) due to the decreasing overall polarity of the solvent.

-

Low to Moderate Solubility Expected: In ketones like Acetone and esters like Ethyl Acetate. These are common polar aprotic solvents but may be less effective than sulfoxides or amides for this specific structure.

-

Very Low Solubility Expected: In nonpolar aliphatic solvents like Hexane and Heptane. The strong polarity of the aldehyde group will likely prevent significant dissolution in these purely nonpolar solvents.

-

Negligible Solubility Expected: In water . The large, hydrophobic biaryl structure will dominate, leading to very poor aqueous solubility, as suggested by the high predicted LogP value.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic (Sulfoxide) | Dimethyl Sulfoxide (DMSO) | High | Strong dipole, effectively solvates polar and nonpolar moieties. |

| Polar Aprotic (Amide) | N,N-Dimethylformamide (DMF) | High | Strong dipole, similar to DMSO. |

| Polar Protic (Alcohol) | Methanol, Ethanol | Moderate | Hydrogen bonding capability and moderate polarity. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Good balance of polarity for solvating the molecule. |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | Moderate polarity and ability to solvate aromatic rings. |

| Ketones | Acetone | Moderate | Polar aprotic, but less effective than DMSO/DMF. |

| Esters | Ethyl Acetate | Moderate | Common solvent with moderate polarity. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | Mismatch in polarity; cannot solvate the aldehyde group. |

| Aqueous | Water | Negligible | Dominated by large hydrophobic structure (high LogP). |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For definitive, quantitative data, experimental determination is essential. The saturation shake-flask method is the universally recognized "gold standard" for measuring thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[5][6][7]

Causality Behind Experimental Design

The core principle is to create a saturated solution where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute recrystallizing.[8] This state of dynamic equilibrium provides the true maximum concentration of the solute in the solvent at a given temperature.

-

Why use excess solid? To ensure the solution becomes and remains saturated throughout the experiment.[6]

-

Why agitate for an extended period (e.g., 24-48 hours)? To overcome kinetic barriers to dissolution and ensure the system reaches true thermodynamic equilibrium. Poorly soluble compounds can take a long time to saturate the solvent.[9]

-

Why control temperature? Solubility is temperature-dependent. A stable temperature ensures reproducible and accurate results.

-

Why separate phases? It is critical to analyze only the liquid portion (the saturated solution) without any undissolved solid particles, which would artificially inflate the measured concentration. Filtration or centrifugation is used for this purpose.[9]

Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge or syringe filters (0.22 µm, chemically compatible, e.g., PTFE)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is typically 5-10 mg more than the amount expected to dissolve.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Agitate the slurry for at least 24 hours. For compounds suspected of slow equilibration, a 48-hour or 72-hour time point should also be tested to confirm that equilibrium has been reached.[9] Equilibrium is confirmed when concentrations measured at successive time points (e.g., 24h and 48h) are statistically identical.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. Self-Validation Step: Discard the first 10-20% of the filtrate to prevent adsorption effects from the filter membrane altering the final concentration.

-

Sample Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC calibration curve).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in appropriate units, such as mg/mL or mol/L.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Conclusion

While published quantitative solubility data for this compound is scarce, a robust theoretical and experimental framework can be established. Its molecular structure suggests moderate to high solubility in polar aprotic and chlorinated organic solvents, with limited solubility in nonpolar and aqueous media. For drug discovery and process development applications, it is imperative that these predictions are confirmed through rigorous experimental measurement. The detailed shake-flask protocol provided in this guide serves as a self-validating, authoritative method for generating reliable thermodynamic solubility data, enabling researchers to make informed decisions in formulation, reaction optimization, and preclinical development.

References

-

Qualitative Analysis of Organic Compounds. (n.d.). Retrieved from University of Rochester. Available at: [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Chem Content. Available at: [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. CSUB. Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

-

Faustino, P. J., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Loftsson, T., et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. Available at: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

YouTube. (2021). Solubility test/ Organic lab. Available at: [Link]

-

Zhejiangfluorine chemical co.,ltd. 3,4-Difluorobenzaldehyde. Available at: [Link]

-

PubChem. 3,4-Difluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Cambridge Open Engage. Available at: [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. Molinspiration. Available at: [Link]

-

PubChem. 3-fluoro-5-[4-(N-phenylanilino)phenyl]benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Kokubo, H., et al. (2019). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Available at: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

-

MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. Available at: [Link]

-

ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Available at: [Link]

-

Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. Ataman Kimya. Available at: [Link]

- Google Patents. EP0145334A2 - Benzaldehyde derivative and process for its preparation.

Sources

- 1. vsnchem.com [vsnchem.com]

- 2. Buy 4-(3,5-Difluorophenyl)benzaldehyde | 221018-03-7 [smolecule.com]

- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 4. acdlabs.com [acdlabs.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Reactivity of the aldehyde group in 3-(3,4-Difluorophenyl)benzaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-(3,4-Difluorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key bifunctional aromatic building block utilized extensively in the synthesis of pharmaceuticals and advanced materials. Its synthetic utility is dominated by the reactivity of the aldehyde group, which is significantly modulated by the electronic properties of the distal 3,4-difluorophenyl substituent. This guide provides a detailed examination of the aldehyde's reactivity, grounded in fundamental principles of organic chemistry. We will explore the electronic and steric factors governing its behavior, present detailed protocols for its key chemical transformations—including nucleophilic additions, oxidation, reduction, and reductive amination—and offer field-proven insights into experimental design and execution. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this versatile molecule in their synthetic endeavors.

Introduction: A Versatile Aromatic Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery, the strategic use of fluorinated building blocks is a cornerstone for modulating pharmacokinetic and physicochemical properties. This compound emerges as a molecule of significant interest, offering a unique combination of a reactive aldehyde handle and a difluorinated biphenyl scaffold. The presence of two fluorine atoms imparts a strong electronic influence that is transmitted through the biphenyl system, directly impacting the chemical behavior of the aldehyde group. Understanding the nuances of this influence is paramount for predicting reaction outcomes and designing robust synthetic routes. This guide delves into the core principles governing the reactivity of the aldehyde moiety, providing both theoretical grounding and practical, validated protocols.

Molecular Structure and Electronic Profile

The reactivity of the aldehyde in this compound is not dictated by the carbonyl group in isolation. Rather, it is a function of the entire molecular architecture. The key feature is the 3,4-difluorophenyl ring attached at the meta-position of the benzaldehyde core.

Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a powerful electron-withdrawing inductive effect (-I).[1] This effect perturbs the electron density across the entire molecule. The -I effect of the two fluorine atoms on the distal ring is relayed through the biphenyl linkage to the benzaldehyde ring, ultimately influencing the carbonyl carbon.

Oxidation to a Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, often required for subsequent amide coupling reactions in drug development.

Protocol: Potassium Permanganate Oxidation

-

Rationale: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent. The reaction is typically run in a biphasic system or with a phase-transfer catalyst to facilitate the interaction between the inorganic oxidant and the organic substrate. [2]The formation of the corresponding benzoic acid is generally high-yielding. [2]

-

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable organic solvent such as toluene or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidant Preparation: In a separate flask, prepare an aqueous solution of potassium permanganate (KMnO₄, ~0.7 eq.). Scientist's Note: The stoichiometry dictates that 2 moles of KMnO₄ will oxidize 3 moles of aldehyde, but using a slight excess of the aldehyde ensures complete consumption of the highly colored permanganate.

-

Phase-Transfer Catalyst (Optional but Recommended): Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.05 eq.), to the aldehyde solution. This will significantly accelerate the reaction.

-

Reaction: Add the KMnO₄ solution to the aldehyde solution dropwise at room temperature. The mixture will turn dark brown as manganese dioxide (MnO₂) precipitates. Allow the reaction to stir vigorously for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.

-

Quenching and Work-up: Once the reaction is complete, quench any excess KMnO₄ by adding a small amount of sodium sulfite or sodium bisulfite solution until the purple color disappears. Filter the mixture through a pad of Celite to remove the MnO₂ precipitate.

-

Isolation: Transfer the filtrate to a separatory funnel. Acidify the aqueous layer with concentrated HCl to a pH of ~2. The desired 3-(3,4-Difluorophenyl)benzoic acid will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for higher purity.

-

Reduction to a Primary Alcohol

The reduction of the aldehyde to the corresponding benzyl alcohol is another key transformation, yielding a useful intermediate for ether synthesis or other functional group manipulations.

Protocol: Sodium Borohydride Reduction

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols without affecting other potentially reducible groups like esters or amides. [3]The reaction is typically fast, clean, and high-yielding.

-

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 eq.) in methanol or ethanol in a round-bottom flask with magnetic stirring.

-

Cooling: Cool the solution to 0 °C in an ice bath. Scientist's Note: Cooling is a precautionary measure to control the initial exotherm of the reaction, although it is generally mild.

-

Addition of Reductant: Add sodium borohydride (NaBH₄, 1.0-1.2 eq.) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl or acetone at 0 °C to destroy any excess NaBH₄.

-

Extraction: Remove the bulk of the organic solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude [3-(3,4-Difluorophenyl)phenyl]methanol. The product is often pure enough for subsequent steps, but can be purified by silica gel chromatography if necessary.

-

Reductive Amination

Reductive amination is one of the most powerful C-N bond-forming reactions in medicinal chemistry. It involves the reaction of the aldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.

Protocol: One-Pot Reductive Amination

-

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for modern reductive aminations. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion intermediate. This selectivity allows for a convenient one-pot procedure.

-

Step-by-Step Methodology:

-

Initial Mixture: To a flask containing a solution of this compound (1.0 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.0-1.2 eq.).

-

Imine Formation: Add a mild acid catalyst, such as acetic acid (2-3 drops), to facilitate the formation of the iminium ion. Allow the mixture to stir at room temperature for 30-60 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise to the reaction mixture. Scientist's Note: This reagent is moisture-sensitive, so it should be handled in a dry environment.

-

Reaction: Let the reaction stir at room temperature for 4-16 hours, or until completion.

-

Monitoring: Follow the disappearance of the aldehyde and/or imine intermediate by TLC or LC-MS.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude amine can be purified by silica gel chromatography, often using a gradient elution with a mobile phase containing a small amount of triethylamine to prevent product tailing on the acidic silica.

-

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, it is useful to compare it with other benzaldehydes. The electronic nature of the substituent has a profound impact on the susceptibility of the carbonyl carbon to nucleophilic attack.

| Compound | Substituent Effect | Carbonyl Carbon Electrophilicity | Predicted Reactivity towards Nucleophiles |

| 4-Methoxybenzaldehyde | Strong Electron-Donating (+R) | Low | Low |

| Benzaldehyde | Neutral (Reference) | Moderate | Moderate |

| This compound | Strong Electron-Withdrawing (-I) | High | High |

| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing (-I, -R) | Very High | Very High |

This table provides a qualitative comparison based on established principles of physical organic chemistry.[4][5]

Conclusion

The aldehyde group in this compound is a highly activated and sterically accessible functional group. Its reactivity is dominated by the powerful inductive electron-withdrawing effect of the 3,4-difluorophenyl substituent, which renders the carbonyl carbon significantly more electrophilic than in standard benzaldehyde. This heightened reactivity, coupled with minimal steric hindrance, makes it an ideal substrate for a wide range of essential synthetic transformations, including oxidation, reduction, and C-N bond formation via reductive amination. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and effectively utilize this valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

ResearchGate. (2025). Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole. Available at: [Link]

-

National Institutes of Health. (2019). Oxidation of difluorocarbene and subsequent trifluoromethoxylation. Available at: [Link]

-

Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

- Google Patents. (1986). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

-

Arabian Journal of Chemistry. (2017). Oxidation of 3,4,5-trimethoxybenzaldehyde by pyridinium fluorochromate in N,N-dimethyl formamide medium: A kinetic and mechanistic study. Available at: [Link]

-

YouTube. (2026). UCF CHM2210 Chapter7.4 - Steric Hindrance Slows Down SN2. Available at: [Link]

-

YouTube. (2022). Aldehydes and Ketones - Reactivity and Structure. Available at: [Link]

-

MDPI. (2022). methanone. Available at: [Link]

-

National Institutes of Health. (2020). Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. Available at: [Link]

-

Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Available at: [Link]

-

Semantic Scholar. (2012). 136-138 Research Article Oxidation of Benzaldehyde and Substituted. Available at: [Link]

-

Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Available at: [Link]

-

ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

-

MDPI. (2020). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. Available at: [Link]

-

Michigan State University Chemistry. (n.d.). Aldehydes and Ketones. Available at: [Link]

-

UWI Department of Chemistry. (n.d.). Condensation of Pyrrole with Benzaldehyde Under Adler Conditions. Available at: [Link]

-

Organic Chemistry. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

-

Royal Society of Chemistry. (2018). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. Available at: [Link]

-

Nature. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Available at: [Link]

-

Zenodo. (1993). Kinetics of Oxidation of Substituted Benzaldehydes by Pyridinium Fluorochromate in Acetic Acid - Perchloric. Available at: [Link]

-

University of the West Indies. (n.d.). Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. Available at: [Link]

- Google Patents. (2004). EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.

-

PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Available at: [Link]

-

PubMed. (1993). Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate. Available at: [Link]

-

YouTube. (2024). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. Available at: [Link]

-

Arkivoc. (2013). Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems. Available at: [Link]

-

Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

-

YouTube. (2024). Nucleophilic Additions to Ketones and Aldehydes | LTQ 6.1, Spring 2024. Available at: [Link]

-

National Institutes of Health. (2008). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Available at: [Link]

-

Reddit. (n.d.). Effect on steric hindrance on nucleophiles. Available at: [Link]

-

Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Available at: [Link]

-

Michigan State University Chemistry. (2001). Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 4. zenodo.org [zenodo.org]

- 5. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discerning Influence of the Difluorophenyl Group: An In-depth Technical Guide to its Electronic Effects in Benzaldehyde Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The difluorophenyl group, in particular, offers a nuanced approach to modulating the electronic properties of bioactive scaffolds and functional materials. This guide provides a comprehensive technical overview of the electronic effects of the difluorophenyl group when appended to a benzaldehyde core. We will delve into the interplay of inductive and resonance effects, explore the synthesis and spectroscopic characterization of key isomers, and analyze their reactivity in fundamental organic transformations. This document serves as a detailed resource for researchers seeking to harness the unique properties of difluorophenyl benzaldehyde derivatives in their scientific endeavors.

The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The high electronegativity of fluorine, second only to neon, results in a strong inductive electron-withdrawing effect (-I). This seemingly straightforward property, however, is modulated by the ability of fluorine's lone pairs to participate in resonance (+R effect), creating a complex electronic profile that is highly dependent on the substitution pattern. In the context of drug design, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate pKa. In materials science, it can influence properties such as liquid crystallinity and electron affinity. This guide will focus on the impact of a difluorophenyl substituent on the benzaldehyde moiety, a versatile building block in organic synthesis.

Unraveling the Electronic Character of the Difluorophenyl Group

The electronic influence of a difluorophenyl group is a composite of inductive and resonance effects, with the substitution pattern on the phenyl ring playing a decisive role. We will primarily focus on two common isomers: 2,4-difluorophenyl and 3,5-difluorophenyl benzaldehyde.

2.1. Inductive versus Resonance Effects: A Delicate Balance

-

Inductive Effect (-I): Due to the high electronegativity of fluorine, both fluorine atoms exert a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds and generally decreases with distance.

-

Resonance Effect (+R): The lone pairs on the fluorine atoms can be delocalized into the aromatic pi-system. This electron-donating resonance effect is most pronounced when the fluorine is at the ortho or para position to the point of attachment to the benzaldehyde ring.

The net electronic effect of a difluorophenyl group is a result of the interplay between these opposing forces.

Caption: Interplay of Inductive and Resonance Effects.

2.2. Quantifying Electronic Influence: The Hammett Equation

-

For a 3,5-difluorophenyl group: The electronic effect is primarily inductive, as the fluorine atoms are meta to the point of attachment. We can approximate the σ value by summing the σ_meta values for two fluorine atoms.

-

For a 2,4-difluorophenyl group: The situation is more complex, with one ortho and one para fluorine atom contributing both inductive and resonance effects. The additivity principle is less straightforward for ortho substituents due to potential steric interactions.

Table 1: Estimated Hammett Constants (σ) for Difluorophenyl Groups

| Substituent Group | Estimated σ_m | Estimated σ_p | Dominant Electronic Effect |

| 3,5-Difluorophenyl | ~ +0.68 | - | Strongly Electron-Withdrawing (Inductive) |

| 2,4-Difluorophenyl | - | ~ +0.29 | Electron-Withdrawing (Inductive > Resonance) |

Note: These are estimations based on the additivity of Hammett constants for individual fluorine substituents (σ_m ≈ +0.34, σ_p ≈ +0.06). Actual experimental values may vary.

Synthesis of Difluorophenyl Benzaldehyde Derivatives

The synthesis of difluorophenyl benzaldehyde derivatives can be achieved through various established methods. The choice of synthetic route often depends on the availability of starting materials and the desired isomer.

3.1. General Synthetic Strategies

Common synthetic approaches include:

-

Formylation of Difluorobenzene: This can be achieved via Vilsmeier-Haack or Gattermann-Koch type reactions.

-

Oxidation of the corresponding benzyl alcohol or toluene derivative.

-

Halogen-metal exchange followed by reaction with a formylating agent.

3.2. Experimental Protocol: Synthesis of 2,4-Difluorobenzaldehyde from 1,3-Difluorobenzene

This protocol is adapted from established literature procedures.

Reaction: 1,3-Difluorobenzene + CO/HCl --(AlCl₃)--> 2,4-Difluorobenzaldehyde

Materials:

-

1,3-Difluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Carbon Monoxide (CO) gas

-

Anhydrous Hydrogen Chloride (HCl) gas

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (aqueous)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere.

-

The suspension is cooled to 0°C, and 1,3-difluorobenzene is added dropwise.

-

A steady stream of dry hydrogen chloride gas is bubbled through the mixture, followed by the introduction of carbon monoxide gas at a controlled pressure.

-

The reaction mixture is stirred at a specified temperature and pressure for several hours.

-

Upon completion, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Caption: Workflow for the synthesis of 2,4-difluorobenzaldehyde.

Spectroscopic Characterization

The structural elucidation of difluorophenyl benzaldehyde isomers relies on standard spectroscopic techniques, primarily NMR and IR spectroscopy.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aldehydic proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons exhibit complex splitting patterns due to H-H and H-F couplings.

-

¹³C NMR: The carbonyl carbon is observed at a characteristic downfield chemical shift (δ 185-195 ppm). The aromatic carbons show distinct signals, and the carbons directly attached to fluorine exhibit large one-bond C-F coupling constants.

Table 2: Representative NMR Data for Difluorobenzaldehyde Isomers (in CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2,4-Difluorobenzaldehyde | ~10.3 (s, 1H, CHO), 7.9-7.0 (m, 3H, Ar-H) | ~188 (d, C=O), 167 (dd), 164 (dd), 133 (dd), 125 (d), 113 (dd), 105 (t) |

| 3,5-Difluorobenzaldehyde | ~9.9 (s, 1H, CHO), 7.5-7.2 (m, 3H, Ar-H) | ~190 (t, C=O), 164 (dd), 139 (t), 114 (m), 113 (t) |

Note: Chemical shifts and coupling patterns are approximate and can vary with the solvent and spectrometer frequency.

4.2. Infrared (IR) Spectroscopy

The IR spectra of difluorophenyl benzaldehydes are characterized by the following key absorptions:

-

C=O Stretch: A strong band in the region of 1690-1715 cm⁻¹. The electron-withdrawing nature of the difluorophenyl group generally shifts this band to a higher wavenumber compared to unsubstituted benzaldehyde.

-

Aromatic C=C Stretches: Medium to weak bands in the 1400-1600 cm⁻¹ region.

-

C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region.

Reactivity of Difluorophenyl Benzaldehydes

The strong electron-withdrawing nature of the difluorophenyl group significantly enhances the electrophilicity of the carbonyl carbon in benzaldehyde derivatives. This makes them more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

5.1. Nucleophilic Addition Reactions

Difluorophenyl benzaldehydes are excellent substrates for a variety of nucleophilic addition reactions, including:

-

Wittig Reaction: The reaction with a phosphonium ylide to form an alkene. The increased electrophilicity of the carbonyl carbon generally leads to faster reaction rates.

-

Knoevenagel Condensation: The condensation with an active methylene compound. The electron-deficient nature of the aldehyde promotes this reaction.

-

Aldol Condensation: Cross-aldol reactions with enolizable ketones or aldehydes are also facilitated.

Commercial availability and suppliers of 3-(3,4-Difluorophenyl)benzaldehyde

An In-depth Technical Guide to 3-(3,4-Difluorophenyl)benzaldehyde for Researchers and Drug Development Professionals

Introduction

This compound is a specialized aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, namely the difluorophenyl moiety, impart distinct electronic and conformational properties that make it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and established applications, with a focus on its role in the development of novel therapeutic agents.

Commercial Availability and Supplier Landscape

This compound is readily available from a multitude of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The compound is typically offered in various purity grades, with the most common being 97% or higher. When sourcing this reagent, it is imperative to consider not only the purity but also the supplier's reputation for quality control and consistency.

Key suppliers for this compound include:

-

MedChemExpress : A well-established supplier of high-quality research chemicals and biochemicals, offering this compound for research purposes.

-

Selleck Chemicals : Provides the compound with a purity of over 98%, suitable for various research applications.

-

Biosynth : Offers the product with a purity of 97%.

-

BenchChem : Stocks the compound and ensures rapid delivery, typically within one to two business days.

-

Combi-Blocks : Maintains stock of this compound with a purity of 97% or higher and provides quick lead times.

-

AstaTech Inc. : Supplies the chemical with a purity of 97% and provides relevant safety and handling information.

-

BOC Sciences : A provider of a wide array of building blocks and intermediates, including this compound, to the pharmaceutical and biotech sectors.

-

Chemimpex : Offers the compound with 97% purity and has it readily available in stock.

-

BLD Pharm : Stocks this compound with 97% purity for immediate dispatch.

-

Glentham Life Sciences : Supplies the product with a purity of ≥98.0%.

-

CymitQuimica : Lists the compound in their extensive catalog of research and analysis chemicals.

The following table summarizes the typical product specifications from a selection of suppliers:

| Supplier | CAS Number | Purity | Molecular Weight | Molecular Formula | Availability |